6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate
Description
6-(4-Methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate is a structurally complex organic compound featuring a cyclohepta[c]furan core fused with a 4-methoxyphenyl substituent at position 6 and two methyl groups at positions 1 and 3. The 8-position is esterified with a 4-iodobenzoate group, introducing iodine as a heavy halogen. The methoxyphenyl and iodo substituents likely influence electronic, steric, and intermolecular interactions, making this compound of interest in crystallography, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C25H19IO5 |
|---|---|
Molecular Weight |
526.3 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-iodobenzoate |
InChI |
InChI=1S/C25H19IO5/c1-14-23-21(27)12-18(16-6-10-20(29-3)11-7-16)13-22(24(23)15(2)30-14)31-25(28)17-4-8-19(26)9-5-17/h4-13H,1-3H3 |
InChI Key |
BOFCDTPGGSCQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Coupling
4-Iodobenzoyl chloride is widely used for esterification due to its high reactivity. A protocol adapted from the synthesis of analogous compounds (e.g., S5 and S7 in) involves:
-
Dissolving the cyclohepta[c]furan alcohol (1 equiv.) in dichloromethane (DCM) with triethylamine (, 2 equiv.) and 4-dimethylaminopyridine (DMAP, 10 mol%) at 0°C.
-
Adding 4-iodobenzoyl chloride (2 equiv.) dropwise and stirring at room temperature for 3 hours.
-
Quenching with saturated , extracting with DCM, and purifying via column chromatography (petroleum ether/ethyl acetate = 9:1).
Carbodiimide-Mediated Coupling
Alternative Synthetic Pathways
Enzymatic Esterification
Biocatalytic methods using lipases (e.g., Candida antarctica lipase B) offer a greener alternative. However, no data exists for this specific compound, necessitating further research.
Optimization of Reaction Conditions
Solvent and Temperature
-
Solvent : DCM is preferred for acyl chloride reactions due to its low nucleophilicity.
-
Temperature : Reactions proceed efficiently at 0°C to room temperature, minimizing side reactions.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit various biological activities, including antitumor effects. Preliminary studies suggest that 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
For example, in vitro evaluations have shown promising results against cancer cell lines, demonstrating significant inhibition of cell growth. The National Cancer Institute's Developmental Therapeutic Program has assessed the compound's efficacy in various cancer models, revealing its potential as an anticancer agent.
2. Mechanism of Action
The compound's mechanism of action may involve the disruption of cellular processes critical for tumor growth and survival. Interaction studies are crucial for understanding how this compound behaves in biological systems, potentially leading to the elucidation of its therapeutic potential and safety profile.
Material Science Applications
1. Advanced Materials Development
Due to its unique structural features, 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate can be utilized in the development of advanced materials with specific optical or electronic characteristics. Its properties may be harnessed to create novel materials for applications such as organic electronics or photonic devices.
Case Studies
Case Study 1: Antitumor Activity Assessment
In a study evaluating the anticancer properties of structurally related compounds, researchers observed that compounds similar to 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate exhibited significant cytotoxicity against various human tumor cell lines. The results indicated an average growth inhibition rate of over 50% at specific concentrations.
Case Study 2: Material Properties Exploration
Another investigation focused on the material properties of derivatives based on the cycloheptafuran framework. The research highlighted the potential use of these compounds in organic photovoltaic cells, demonstrating enhanced charge mobility and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
*Calculated based on ’s molecular formula (C₂₆H₂₂O₆) with iodine substitution.
Table 2. Functional Group Impact
Biological Activity
6-(4-Methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The compound features a cycloheptafuran core, characterized by a seven-membered ring structure that includes oxygen atoms, enhancing its reactivity. The molecular formula is with a molecular weight of approximately 418.42 g/mol. The presence of the methoxyphenyl and iodobenzoate groups contributes to its unique properties and biological potential.
Biological Activity Overview
Initial studies suggest that compounds similar to 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Potential effectiveness against various pathogens.
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes related to disease processes.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- DNA Interaction : The structure allows for potential interactions with DNA, which may affect replication and transcription processes.
- Enzyme Modulation : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the unique biological activities of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-(4-Ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan | C_{25}H_{25}O_3 | Similar cycloheptafuran structure; different substituents |
| 6-(4-Fluorophenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan | C_{25}H_{25}F O_3 | Fluorine substitution; potential differences in biological activity |
| 6-(3-Methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan | C_{25}H_{25}O_3 | Variation in methoxy position; may influence reactivity |
This table highlights how variations in substituents can impact the biological efficacy and mechanism of action of these compounds.
Case Studies
Several studies have investigated the biological activity of compounds related to 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate:
- Anticancer Studies : In vitro studies showed that related compounds inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Enzyme Inhibition Assays : Compounds were tested for their ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate?
- Methodological Answer : The synthesis requires precise control of reaction conditions, including:
- Stepwise functionalization : Introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution (e.g., using 4-methoxyphenol as a nucleophile under basic conditions) .
- Esterification : Coupling the iodobenzoate moiety using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or THF) .
- Protection/deprotection strategies : Ensuring the 4-oxo group remains unreactive during synthesis, potentially using silyl ethers or acetals as protecting groups .
- Key Challenges : Competing side reactions (e.g., hydrolysis of the ester group) and purification difficulties due to the compound’s lipophilic nature.
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- Methodological Answer :
- NMR : Prioritize - and -NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (e.g., 4-methoxyphenyl at δ 6.8–7.4 ppm) and the iodobenzoate ester carbonyl (δ ~165–170 ppm). Use DEPT-135 to distinguish CH₃ groups (δ 1.8–2.5 ppm) .
- IR : Focus on key stretches: C=O (4-oxo group at ~1700 cm⁻¹), ester C=O (~1740 cm⁻¹), and aromatic C-I (~500 cm⁻¹) .
- Validation : Compare experimental data with DFT-calculated spectra for structural confirmation .
Advanced Research Questions
Q. How does the 4-iodobenzoate substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The iodine atom’s polarizability may stabilize charge-transfer interactions in the cycloheptafuran core .
- Experimental Validation : Use cyclic voltammetry to measure redox potentials, focusing on iodine’s electron-withdrawing effect on the aromatic system .
Q. What strategies resolve contradictions in reported crystallographic data for similar furan derivatives?
- Methodological Answer :
- Data Reconciliation : Compare X-ray crystallography results (e.g., Acta Crystallographica reports) with computational models to identify discrepancies in bond angles or torsion strains caused by the methoxyphenyl group .
- Dynamic Effects : Analyze thermal ellipsoids in crystallographic data to assess conformational flexibility, particularly in the cyclohepta[c]furan ring .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Solvent Selection : Use high-boiling solvents (e.g., DMF or toluene) for reflux conditions to enhance solubility of intermediates .
- Catalysis : Screen Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to accelerate cyclization of the furan ring, reducing byproduct formation .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting computational vs. experimental results for this compound’s excited-state behavior?
- Methodological Answer :
- Hybrid Modeling : Combine time-dependent DFT (TD-DFT) with experimental UV-Vis and fluorescence spectroscopy to refine parameters like solvent dielectric constant and transition dipole moments .
- Error Sources : Account for basis set limitations in DFT (e.g., 6-31G* vs. def2-TZVP) and solvent effects omitted in gas-phase calculations .
- Example : A 2008 study resolved discrepancies in ESIPT (excited-state intramolecular proton transfer) predictions by incorporating explicit solvent molecules in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
